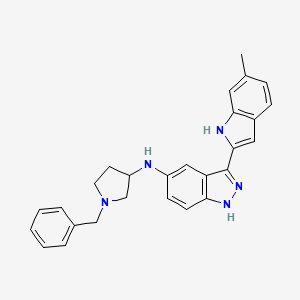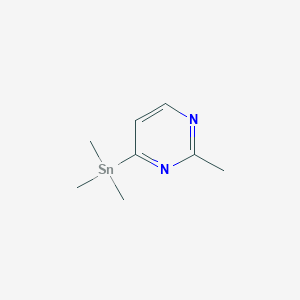
2-Methyl-4-(trimethylstannyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(trimethylstannyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a methyl group at the 2-position and a trimethylstannyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trimethylstannyl)pyrimidine typically involves the stannylation of a pyrimidine precursor. One common method is the reaction of 2-methyl-4-chloropyrimidine with trimethylstannyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Methyl-4-(trimethylstannyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles, such as halides or organometallic reagents.
Oxidation Reactions: The compound can be oxidized to form pyrimidine derivatives with different functional groups.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents). These reactions are typically carried out in polar aprotic solvents, such as tetrahydrofuran (THF), under inert atmosphere.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are used in aprotic solvents like ether or THF.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation Reactions: Products include pyrimidine derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Reactions: Products include dihydropyrimidine derivatives.
科学研究应用
2-Methyl-4-(trimethylstannyl)pyrimidine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting nucleic acid pathways.
Material Science:
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 2-Methyl-4-(trimethylstannyl)pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleic acid synthesis or by binding to nucleic acids themselves, thereby interfering with their function. The trimethylstannyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
相似化合物的比较
Similar Compounds
2-Methyl-4-(tributylstannyl)pyrimidine: Similar in structure but with a tributylstannyl group instead of a trimethylstannyl group.
2-Methyl-4-chloropyrimidine: The precursor used in the synthesis of 2-Methyl-4-(trimethylstannyl)pyrimidine.
2-Methyl-4-(trimethylsilyl)pyrimidine: Similar in structure but with a trimethylsilyl group instead of a trimethylstannyl group.
Uniqueness
This compound is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced lipophilicity. This makes it a valuable compound in various synthetic and medicinal applications.
属性
分子式 |
C8H14N2Sn |
|---|---|
分子量 |
256.92 g/mol |
IUPAC 名称 |
trimethyl-(2-methylpyrimidin-4-yl)stannane |
InChI |
InChI=1S/C5H5N2.3CH3.Sn/c1-5-6-3-2-4-7-5;;;;/h2-3H,1H3;3*1H3; |
InChI 键 |
INGZZHXOCZKMMR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=N1)[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


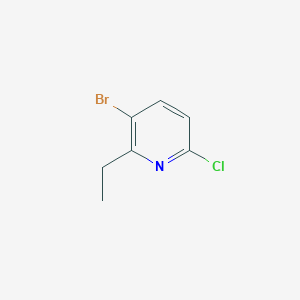
![N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13933499.png)
![Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13933501.png)

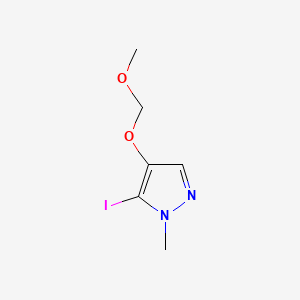
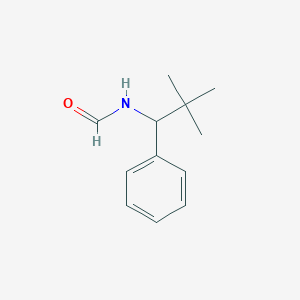
![Ethyl 3-bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13933527.png)
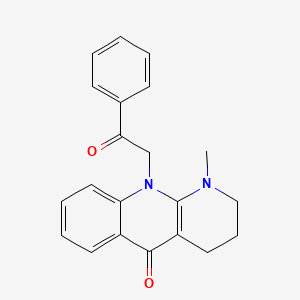
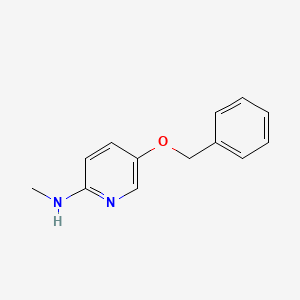
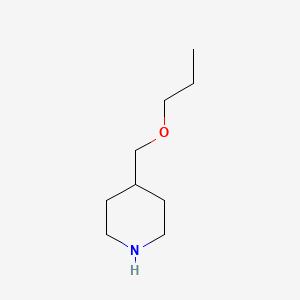
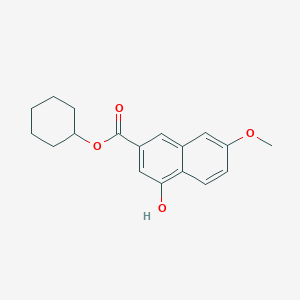
![Ethyl 1-phenethyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylate](/img/structure/B13933537.png)
